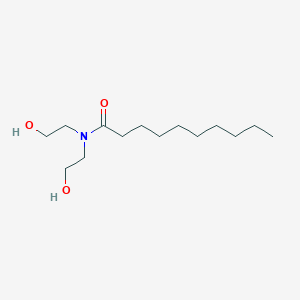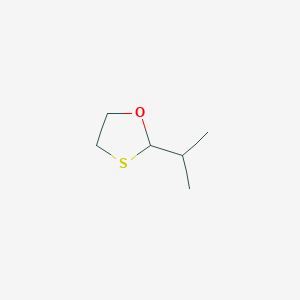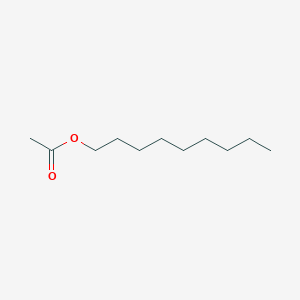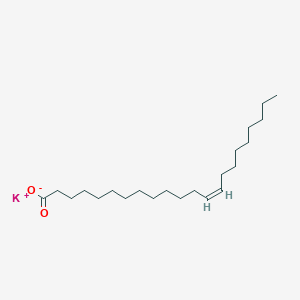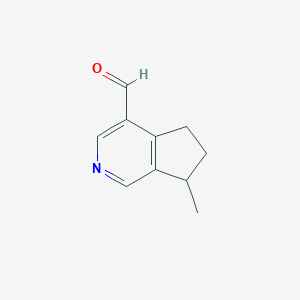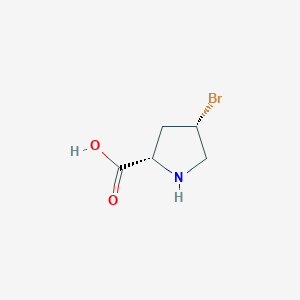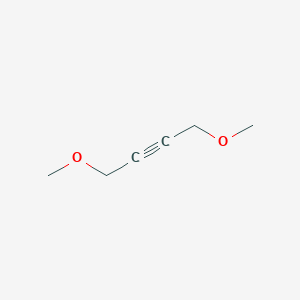![molecular formula C7H11N3O2 B093833 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 16252-62-3](/img/structure/B93833.png)
3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Overview
Description
3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings share a single atom. It is used in various scientific research fields due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary targets of 3-Amino-1,3-diazaspiro[4Similar compounds have been found to targetintegrin α L β 2 , which plays a crucial role in the delivery of leukocytes to the site of inflammation .
Mode of Action
The exact mode of action of 3-Amino-1,3-diazaspiro[4Derivatives of similar compounds have been shown to inhibitmatrix metalloproteinases , which are significant in the uncontrolled division of connective tissue and collagen, resulting in the absorption of the extracellular fluid .
Biochemical Pathways
The specific biochemical pathways affected by 3-Amino-1,3-diazaspiro[4Based on its potential inhibition of matrix metalloproteinases, it can be inferred that it may influence theextracellular matrix remodeling processes .
Result of Action
The molecular and cellular effects of 3-Amino-1,3-diazaspiro[4Based on the potential inhibition of matrix metalloproteinases, it can be inferred that the compound may have a role inmodulating tissue remodeling and inflammatory responses .
Preparation Methods
The synthesis of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione can be achieved through several synthetic routes. One efficient method involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product with high yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.
Scientific Research Applications
3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione can be compared with other similar compounds such as:
1,3-Diazaspiro[4.4]nonane-2,4-dione: This compound shares a similar spiro structure but lacks the amino group, resulting in different chemical properties and reactivity.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound has an additional nitrogen atom in the ring structure, which can lead to different biological activities and applications.
The uniqueness of this compound lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-10-5(11)7(9-6(10)12)3-1-2-4-7/h1-4,8H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJSAXHQJZQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427904 | |
| Record name | 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16252-62-3 | |
| Record name | 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


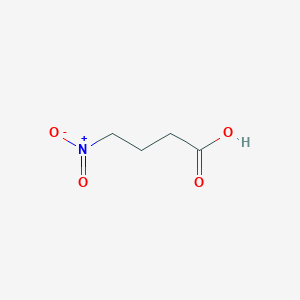

![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)

